molecular formula C21H18N4O2 B2371792 (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide CAS No. 900901-81-7

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide

Cat. No.: B2371792
CAS No.: 900901-81-7
M. Wt: 358.401
InChI Key: DBAOXZMLVKXCID-ZCXUNETKSA-N
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Description

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H18N4O2 and its molecular weight is 358.401. The purity is usually 95%.
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Biological Activity

(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, drawing from diverse research findings.

Structural Characteristics

The compound consists of an isoindole moiety and a benzamide group, which contribute to its solubility and interaction with biological targets. The structural formula can be represented as follows:

 Z N 1 1 cyano 2 oxo 2 propylamino ethylidene 1H isoindol 3 yl benzamide\text{ Z N 1 1 cyano 2 oxo 2 propylamino ethylidene 1H isoindol 3 yl benzamide}

Synthesis

The synthesis of this compound typically employs multicomponent reactions (MCRs). These methods are advantageous for producing complex molecules efficiently. Catalysts such as transition metal complexes may be utilized to enhance yields and reaction rates.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Antitumor Activity

Studies have shown that derivatives of this compound demonstrate significant antitumor properties. For instance, compounds with similar structural features have been linked to the inhibition of tumor growth in various cancer cell lines.

Antimicrobial Properties

Isoindole derivatives, including this compound, have been reported to possess antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as receptors or enzymes. The compound may act as a ligand, modulating the activity of these targets and leading to various pharmacological effects .

Case Studies

Several studies have investigated the biological effects of related compounds:

Study Findings
Study 1 Demonstrated significant antitumor activity in human cancer cell lines with isoindole derivatives.
Study 2 Reported antimicrobial effects against Gram-positive and Gram-negative bacteria, indicating potential for antibiotic development.
Study 3 Showed that structural modifications enhance the selectivity and potency of isoindole-based compounds against specific receptors .

Properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-2-12-23-21(27)17(13-22)18-15-10-6-7-11-16(15)19(24-18)25-20(26)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,26)/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAOXZMLVKXCID-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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